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Compound of Interest
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CAS No.: 721426-56-8

Cat. No.: B2535915

Get Quote

Executive Summary & Pharmacophore Overview[1]
Benzohydrazides (

) and their derivatives represent a privileged scaffold in medicinal chemistry. Their versatility
stems from the presence of the –CO–NH–NH– pharmacophore, which offers multiple hydrogen
bonding donors/acceptors and a chelating pocket for metalloenzymes.

This guide provides a technical comparison of substituted benzohydrazides, specifically

analyzing the divergence in biological activity between electron-withdrawing (EWG) and

electron-donating (EDG) substitutions, as well as the critical "Schiff Base Leap"—the

enhancement of activity observed when converting parent hydrazides into hydrazones (Schiff

bases).
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Feature
Parent
Benzohydrazide

Benzohydrazide
Schiff Bases
(Hydrazones)

Hybrid Derivatives
(e.g., Pyrazole-
linked)

Primary Mechanism
H-bond

donor/acceptor

Metal Chelation /

Hydrophobic Binding

Multi-target inhibition

(e.g., EGFR +

Tubulin)

Lipophilicity (LogP) Low to Moderate Moderate to High
Tunable (High

specificity)

Antimicrobial Potency Low (Baseline)
High (MIC < 10

µg/mL)

Very High (MIC < 1

µg/mL)

Anticancer Potency Low Cytotoxicity
Moderate (IC50 ~10-

50 µM)
Potent (IC50 < 1 µM)

Structural Activity Relationship (SAR) Analysis
The biological efficacy of benzohydrazides is governed by electronic and steric modifications at

three key positions: the phenyl ring (Ar), the linker amide (-CO-NH-), and the terminal nitrogen.

Electronic Effects: EWG vs. EDG
The electronic nature of substituents on the phenyl ring drastically alters binding affinity.

Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO₂, -Br, -F at the para position

typically enhance antimicrobial and anticancer activity.

Causality: EWGs increase the lipophilicity (LogP) of the molecule, facilitating passive

diffusion across bacterial cell walls or cancer cell membranes. Furthermore, they pull

electron density away from the carbonyl oxygen, altering the pKa of the amide proton and

potentially strengthening hydrogen bond interactions with receptor pockets (e.g., InhA in

M. tuberculosis).

Electron-Donating Groups (EDG): Substituents like -OH, -OMe, -CH₃.

Effect: Often reduce cytotoxicity but enhance antioxidant activity. The phenolic -OH group,

for instance, is critical for radical scavenging (DPPH assay) but may lower cell
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permeability due to increased polarity.

The "Schiff Base Leap" (Azomethine Linkage)
Converting the terminal primary amine (

) into an azomethine (

) creates a hydrazone. This is the single most effective modification for potentiating biological
activity.

Mechanism: The nitrogen of the azomethine linkage (

) acts as a nucleophilic center. When combined with the carbonyl oxygen (

), it forms a stable bidentate or tridentate pocket capable of chelating transition metals (Fe²⁺,
Zn²⁺) found in the active sites of metalloproteases and ureases.

Comparative Therapeutic Data
The following data summarizes experimental findings from recent high-impact studies,

comparing specific derivatives against standard drugs.

Anticancer Activity (Breast Cancer Cell Line MCF-7)
Objective: Compare the cytotoxicity of simple vs. hybrid benzohydrazides.
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Compound
Class

Substituent (R)
IC50 (µM)
against MCF-7

Relative
Potency

Reference

Standard Drug Doxorubicin 0.5 - 1.2 Reference [1]

Standard Drug Erlotinib 0.03 Reference [2]

Simple

Benzohydrazide
4-H (Parent) > 100 (Inactive) Low [3]

Schiff Base

Derivative
4-Cl (EWG) 14.90 Moderate [4]

Schiff Base

Derivative
4-OMe (EDG) 26.86 Low-Moderate [4]

Hybrid Scaffold
Dihydropyrazole-

linked
0.29 Very High [2]

Hybrid Scaffold
Pyrazolo-pyridine

linked
2.40 High [5]

Insight: The hybrid scaffold (Dihydropyrazole-linked) rivals the potency of clinical kinase

inhibitors (Erlotinib), demonstrating that the benzohydrazide core acts best as a "warhead"

delivered by a larger lipophilic carrier.

Antimicrobial Activity (M. tuberculosis H37Rv)
Objective: Evaluate the effect of lipophilicity on antitubercular efficacy.

Compound Substitution MIC (µg/mL) Activity Level

Standard Isoniazid 0.02 - 0.2 Reference

Benzohydrazide A 4-NO₂ (Strong EWG) 3.12 Potent

Benzohydrazide B 4-OH (Strong EDG) 25.0 Weak

Benzohydrazide C
3,4,5-tri-OMe

(Steric/EDG)
6.25 Moderate
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Insight: The 4-NO₂ derivative outperforms the 4-OH derivative by nearly 10-fold. The nitro

group enhances cell wall penetration in Mycobacteria, a critical factor given the waxy, lipid-rich

nature of the M. tuberculosis cell envelope.

Mechanistic Workflows
Mechanism of Action: Metal Chelation & Enzyme
Inhibition
The following diagram illustrates how benzohydrazide Schiff bases inhibit metalloenzymes (like

Urease) or Kinases (like EGFR) through chelation and hydrogen bonding.

Ligand Structure

Biological Target

Benzohydrazide Core
(R-CO-NH-N=C-R')

Azomethine Nitrogen
(Electron Donor)

Carbonyl Oxygen
(Electron Donor)

Kinase Domain
(e.g., EGFR ATP-pocket)

Hydrogen Bonding
(Glu762 / Met793)

Metalloenzyme Active Site
(e.g., Urease Ni2+)

Coordinate Bond
(Chelation) Coordinate Bond

Inhibition of Catalytic Activity
(Cell Death / Stasis)

Click to download full resolution via product page

Caption: Dual mechanism of action showing metal chelation (primary for antimicrobial) and

ATP-pocket binding (primary for anticancer).
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Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating

control steps.

Synthesis of Benzohydrazide Schiff Bases
Principle: Acid-catalyzed condensation of benzohydrazide with substituted benzaldehydes.

Reagents:

Substituted Benzohydrazide (1.0 equiv)

Substituted Benzaldehyde (1.0 equiv)

Ethanol (Absolute)

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Workflow Diagram:

Reactants:
Benzohydrazide + Aldehyde

Reflux in Ethanol
(cat. AcOH, 4-6 hrs)

TLC Monitoring
(Hexane:EtOAc 7:3)Incomplete

Cool to RT
(Precipitation)

Complete Filtration & Wash
(Cold Ethanol)

Recrystallization
(Ethanol/DMF)

Pure Schiff Base
(Yield > 80%)

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow with TLC quality control checkpoint.

Detailed Procedure:

Dissolution: Dissolve 0.01 mol of the appropriate benzohydrazide in 20 mL of absolute

ethanol in a round-bottom flask.

Addition: Add 0.01 mol of the substituted aromatic aldehyde. Add 2-3 drops of glacial acetic

acid to catalyze the dehydration.
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Reflux: Reflux the mixture on a water bath for 4–6 hours.

Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (Mobile

phase: Hexane:Ethyl Acetate 7:3). The disappearance of the starting hydrazide spot

indicates completion.

Isolation: Pour the reaction mixture into crushed ice or allow it to cool to room temperature.

The Schiff base will precipitate as a solid.

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol (or DMF

for less soluble derivatives) to obtain the pure product.

In Vitro Cytotoxicity Assay (MTT Protocol)
Principle: Colorimetric measurement of cellular metabolic activity (NAD(P)H-dependent cellular

oxidoreductase enzymes).

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates and incubate for 24h at 37°C (5% CO₂).

Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1 – 100 µM). Control:

0.1% DMSO (Vehicle) and Doxorubicin (Positive).

Incubation: Incubate for 48 hours.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours

(formazan crystals form).

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan.

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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